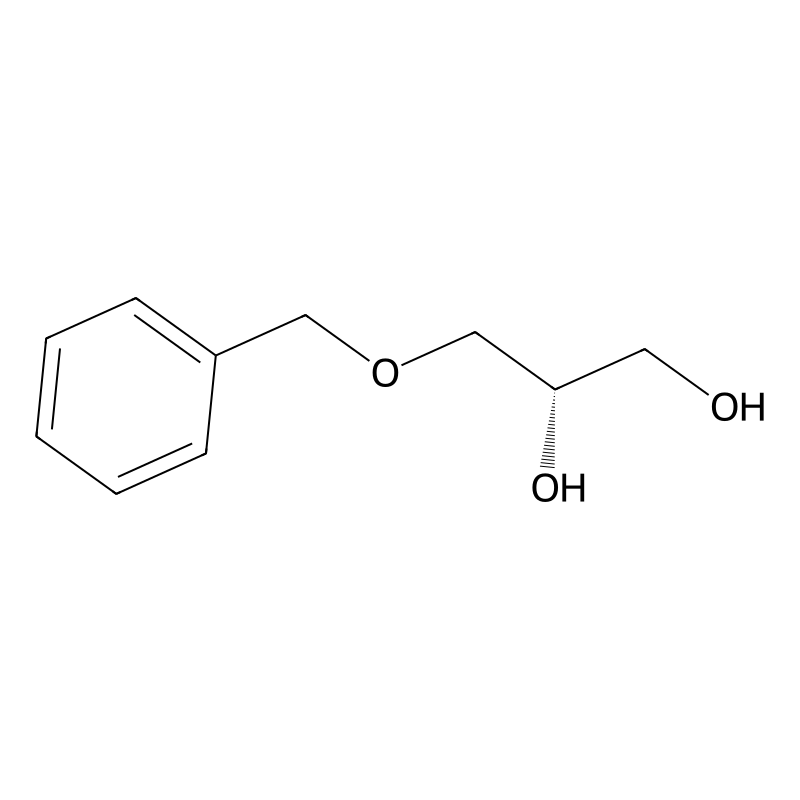

(S)-(-)-3-Benzyloxy-1,2-propanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(S)-(-)-3-Benzyloxy-1,2-propanediol is a chiral compound characterized by the molecular formula C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol. It features a benzyloxy group attached to a propanediol backbone, making it significant in organic synthesis and medicinal chemistry. The compound is known for its enantiomeric properties, with the (S)-(-) form being one of the two stereoisomers of 3-benzyloxy-1,2-propanediol. It is typically encountered as a solid at room temperature and exhibits high solubility in organic solvents .

Chiral Separation Studies

Due to its chirality, (S)-(-)-3-Benzyloxy-1,2-propanediol serves as a valuable tool in studying and separating other chiral molecules. Researchers have employed it in:

- Ligand exchange micellar electrokinetic chromatography (LEMEC): This technique utilizes (S)-(-)-3-Benzyloxy-1,2-propanediol to separate enantiomers (mirror-image molecules) by exploiting its interaction with the chiral selector in the mobile phase [].

- Capillary Electrophoresis (CE) studies: (S)-(-)-3-Benzyloxy-1,2-propanediol has been used in CE experiments to separate various vicinal diols (compounds with two hydroxyl groups on adjacent carbon atoms) using different beta-cyclodextrin derivatives [].

These studies contribute to the development of efficient methods for separating and analyzing chiral molecules, which is crucial in various fields like drug discovery and material science.

Synthesis and Immobilization of Lipids

(S)-(-)-3-Benzyloxy-1,2-propanediol finds application in the synthesis and immobilization of specific lipids. A study demonstrated its use in creating:

- 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-(3-trichloropropyl-silane) ether lipid (DPTTC): This lipid plays a role in the development of biosensors [].

- 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-(3-chloro-dimethylpropyl-silane) ether lipid (DPTDC): This lipid is another example of a synthetic lipid with potential applications in biosensor development [].

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which are useful in synthesizing lipids.

- Dehydration: Under acidic conditions, the compound can undergo dehydration to form ethers or alkenes.

- Oxidation: The primary alcohol groups can be oxidized to aldehydes or ketones using oxidizing agents like pyridinium chlorochromate.

These reactions make it a versatile intermediate in organic synthesis .

The synthesis of (S)-(-)-3-Benzyloxy-1,2-propanediol can be achieved through several methods:

- Starting from Glycerol: Glycerol can be reacted with benzyl bromide in the presence of a base such as sodium hydride to introduce the benzyloxy group.

- Chiral Catalysis: Utilizing chiral catalysts in asymmetric synthesis can selectively produce the (S)-(-) enantiomer from prochiral substrates.

- Resolution Techniques: Enantiomeric separation techniques, such as chiral chromatography, can be employed to isolate the desired (S)-(-) form from racemic mixtures .

(S)-(-)-3-Benzyloxy-1,2-propanediol finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate for synthesizing more complex medicinal compounds.

- Cosmetics: Its moisturizing properties make it suitable for formulations aimed at skin care.

- Research: Used in laboratories for studying reaction mechanisms and biological interactions due to its well-defined structure and reactivity .

Interaction studies involving (S)-(-)-3-Benzyloxy-1,2-propanediol primarily focus on its reactivity with other chemical species. Preliminary findings suggest:

- Complex Formation: It may form complexes with transition metals, which could enhance catalytic processes.

- Biological Interactions: Investigations into its interactions with biological macromolecules like proteins and nucleic acids are ongoing, aiming to determine its potential as a drug candidate or therapeutic agent .

Several compounds share structural similarities with (S)-(-)-3-Benzyloxy-1,2-propanediol. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (R)-(+)-3-Benzyloxy-1,2-propanediol | Enantiomer | Opposite chirality; different biological activities |

| 3-Phenylmethoxypropane-1,2-diol | Structural analog | Lacks chirality; used in similar applications |

| Benzyl glycidyl ether | Ether derivative | Different functional group; used in polymer chemistry |

The uniqueness of (S)-(-)-3-Benzyloxy-1,2-propanediol lies in its specific stereochemistry and the resultant biological activity that may differ significantly from its analogs .

Enantioselective Synthesis via Epoxide Hydrolases

Epoxide hydrolases (EHs) are pivotal in enantioselective synthesis, catalyzing the hydrolysis of epoxides to vicinal diols. For (S)-(-)-3-benzyloxy-1,2-propanediol, the kinetic resolution of racemic benzyl glycidyl ether (BGE) using recombinant EHs achieves high enantiomeric excess (ee). For instance, the variant EH from Agromyces mediolanus (vEH-Am) hydrolyzes (R)-BGE preferentially, leaving (S)-BGE with >99% ee. Similarly, Ylehd, an EH from Yarrowia lipolytica, converts (S)-BGE to (S)-diol with 95% ee within 20 minutes.

The catalytic mechanism involves nucleophilic attack by a water molecule activated by histidine residues in the enzyme’s active site. Molecular dynamics simulations reveal that the proximity of water molecules to the epoxide’s electrophilic carbon dictates enantioselectivity. For example, Ylehd’s H325 residue positions water closer to (S)-BGE, enabling faster hydrolysis.

| Enzyme | Substrate | ee (%) | Yield (%) | Time (min) |

|---|---|---|---|---|

| vEH-Am | (R)-BGE | >99 | 34 | 180 |

| Ylehd | (S)-BGE | 95 | 10 | 20 |

Kinetic Resolution of Benzyl Glycidyl Ether Derivatives

Kinetic resolution of BGE derivatives relies on differential reaction rates between enantiomers. Surfactants like Tween-20 reduce spontaneous hydrolysis, enhancing ee by stabilizing the substrate-enzyme complex. For Ylehd, the Michaelis constant (K~m~) for (S)-BGE (9.3 mM) is lower than for (R)-BGE (36.5 mM), indicating higher affinity for the (S)-enantiomer.

Substrate inhibition poses challenges at high concentrations (>10 mM). Intermittent feeding of BGE mitigates this, maintaining yields above 40%. Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) resolves (S)- and (R)-BGE with retention times of 8.3 and 9.3 minutes, respectively.

Biocatalytic Pathways Using Recombinant Enzymes

Recombinant Ylehd, expressed in Escherichia coli BL21, exhibits dual functionality as an epoxide hydrolase and haloalkane dehalogenase. Its induction by xenobiotics like 1-bromodecane underscores its role in stress response. Structural analysis reveals a conserved α/β-hydrolase fold with a catalytic triad (Asp226-His325-Ser156) critical for enantioselectivity.

Ylehd’s operational stability spans pH 4.5–8.0, making it versatile for industrial applications. Immobilization on Ni-NTA matrices increases reusability, retaining 80% activity after five cycles. Comparative studies show Ylehd outperforms Aspergillus niger EH in BGE resolution, achieving turnover numbers (k~cat~) of 63.3 μmol·min⁻¹·mg⁻¹.

Comparative Analysis of Glycidol-Benzylation vs. Epichlorohydrin Methods

Glycidol-Benzylation Route

- Reaction Steps:

- Advantages:

Epichlorohydrin-Benzylation Route

- Reaction Steps:

- Advantages:

| Parameter | Glycidol-Benzylation | Epichlorohydrin-Benzylation |

|---|---|---|

| Starting Material | (S)-Glycidol | Epichlorohydrin |

| Enantiomeric Excess | >98% ee | 80–90% ee |

| Yield | 50–60% | 60–70% |

| Scalability | Moderate | High |

(S)-(-)-3-Benzyloxy-1,2-propanediol serves as a crucial chiral building block in the asymmetric synthesis of cardiovascular medications, particularly beta-blockers [1] [2]. This compound possesses a defined stereochemistry with the S-configuration, making it valuable for creating pharmaceuticals with precise three-dimensional structures [3]. The stereochemical purity of (S)-(-)-3-benzyloxy-1,2-propanediol is typically high, with commercial sources offering the compound with greater than 98% enantiomeric excess, which is essential for pharmaceutical applications [2] [4].

The compound's utility in beta-blocker synthesis stems from its structural similarity to the core framework found in these medications [5]. Beta-blockers contain a propanolamine backbone with specific stereochemistry at the carbon bearing the hydroxyl group, which can be derived from the chiral propanediol structure [6]. The benzyloxy group serves as a protecting group that can be selectively removed later in the synthesis, allowing for further functionalization [1].

Synthetic Pathways for Beta-Blocker Production

A notable application of (S)-(-)-3-benzyloxy-1,2-propanediol is in the chemoenzymatic synthesis of enantiopure beta-blockers [5] [6]. This approach typically involves:

- Conversion of the diol to a chlorohydrin intermediate

- Stereoselective enzymatic resolution using lipases

- Nucleophilic substitution with isopropylamine or similar amines

- Deprotection and further functionalization

Table 1: Enantioselectivity in Beta-Blocker Synthesis Using (S)-(-)-3-Benzyloxy-1,2-propanediol as Starting Material

| Beta-Blocker | Synthetic Method | Enantiomeric Excess (%) | Overall Yield (%) | Reference |

|---|---|---|---|---|

| Propranolol | Lipase-catalyzed kinetic resolution | 99 | 38-45 | Borowiecki et al. [5] |

| Alprenolol | Chemoenzymatic synthesis | 98 | 35-40 | Borowiecki et al. [5] |

| Metoprolol | Chemoenzymatic synthesis | 96-99 | 30-35 | Borowiecki et al. [5] |

| Betaxolol | Lipase B from Candida antarctica | 99 | 9 | Troøyen et al. [6] |

| Bisoprolol | Lipase-catalyzed transesterification | 96 | 19 | Bocquin et al. [7] |

Recent research has demonstrated that the asymmetric synthesis of beta-blockers using (S)-(-)-3-benzyloxy-1,2-propanediol can achieve excellent stereoselectivity [5] [7]. For example, Borowiecki and colleagues developed a chemoenzymatic route that produced (R)-(+)-propranolol with 99% enantiomeric excess, while the pharmaceutically relevant (S)-propranolol was synthesized with 99% enantiomeric purity through a stereoselective acetolysis process [5]. Similarly, Troøyen and Jacobsen reported the synthesis of (S)-betaxolol with 99% enantiomeric excess using (R)-chlorohydrin derived from a lipase-catalyzed process [6].

Intermediate in Cationic Cardiolipin Analog Synthesis for Drug Delivery

(S)-(-)-3-Benzyloxy-1,2-propanediol serves as a key intermediate in the synthesis of cationic cardiolipin analogs, which have significant applications in drug delivery systems [8] [9]. These analogs are designed to mimic the structure of natural cardiolipin while incorporating cationic groups that enhance their ability to interact with negatively charged biomolecules [8].

The synthesis of cationic cardiolipin analogs typically begins with (S)-(-)-3-benzyloxy-1,2-propanediol as the central glycerol core [8]. This compound provides the necessary stereochemistry and functional groups for further elaboration into complex lipid structures [9]. The benzyloxy group serves as a protecting group for one of the hydroxyl functions, allowing selective functionalization of the remaining hydroxyl groups [8].

Synthetic Approaches to Cationic Cardiolipin Analogs

Kasireddy and colleagues developed a novel approach to synthesize cationic cardiolipin analogs containing quaternary ammonium groups while retaining the glycerol moiety as the central core of the molecule [8]. Their synthetic route involved:

- Bromination of 2-O-benzyl glycerol with triphenylphosphine and carbon tetrabromide to afford 1,3-dibromo-2-O-benzyl glycerol

- Williamson etherification of a racemic diol with tetradecyl bromide

- Quaternization of the tertiary amine with the dibromo compound

- Debenzylation to yield the final cationic cardiolipin analog

The researchers also developed a method to synthesize spacer cationic cardiolipin analogs in both optically pure (R) and (S) forms, as well as racemic mixtures [8]. The synthesis of chiral (R) and (S) isomers involved:

- Alkylation of 2-O-benzyl glycerol with 2-(2-bromoethoxy) tetrahydro-2H-pyran

- Deprotection to give the corresponding diol derivative

- Bromination using triphenylphosphine and carbon tetrabromide

- Debenzylation via hydrogenation

Table 2: Cationic Cardiolipin Analogs Synthesized from (S)-(-)-3-Benzyloxy-1,2-propanediol

| Analog Type | Structural Features | Yield (%) | Applications |

|---|---|---|---|

| Basic cationic cardiolipin | Quaternary ammonium groups with tetraalkyl chains | 77 | DNA delivery, transfection [8] |

| Spacer cationic cardiolipin (R-isomer) | Oxyethylene spacer groups | 78 | Enhanced solubility in polar solvents [8] |

| Spacer cationic cardiolipin (S-isomer) | Oxyethylene spacer groups | 80 | Enhanced solubility in polar solvents [8] |

| Racemic spacer cardiolipin | Oxyethylene spacer groups | 69 | General drug delivery applications [8] |

The incorporation of oxyethylene groups in the spacer cationic cardiolipin analogs increased their solubility in polar solvents compared to the basic cationic cardiolipin analogs [8]. This property enhancement makes these compounds particularly useful for drug delivery applications where aqueous solubility is important [8] [9].

Biosynthesis of Structured Triacylglycerols (TAGs) with n-3 PUFA Chains

(S)-(-)-3-Benzyloxy-1,2-propanediol serves as an important chiral building block in the biosynthesis of structured triacylglycerols (TAGs) containing n-3 polyunsaturated fatty acid (PUFA) chains [9] [10]. These structured lipids have gained significant attention due to their potential health benefits and improved bioavailability compared to conventional triacylglycerols [11] [9].

The stereospecific structure of triacylglycerols affects the bioavailability of fatty acids, making the controlled synthesis of enantiopure TAGs particularly important [9]. (S)-(-)-3-Benzyloxy-1,2-propanediol provides the necessary stereochemical control for creating TAGs with defined configurations at the glycerol backbone [10].

Enzymatic Synthesis of Structured TAGs

The synthesis of structured TAGs with n-3 PUFA chains typically employs enzymatic methods to achieve high regioselectivity and stereoselectivity [11] [12]. These approaches often utilize lipases, which can selectively catalyze esterification reactions at specific positions of the glycerol backbone [10] [12].

A novel two-step enzymatic reaction for the synthesis of highly pure triacylglycerols with high content of n-3 PUFAs has been developed [11]. This process involves:

- Novozym 435-catalyzed transesterification of glycerol and DHA/EPA-rich ethyl esters to form glyceride mixtures

- Removal of partial glycerides by immobilized mono- and diacylglycerol lipase SMG1-F278N-catalyzed ethanolysis

This approach achieved TAG yields as high as 98.66% under optimized conditions, with the final product containing 88.44% of n-3 PUFA after molecular distillation [11].

Table 3: Structured TAGs Synthesized Using (S)-(-)-3-Benzyloxy-1,2-propanediol as a Precursor

| TAG Type | n-3 PUFA Content | Enantiopurity (%) | Synthesis Method | Reference |

|---|---|---|---|---|

| AAB-type TAGs with ALA | α-linolenic acid at sn-1 or sn-3 | >98 (96% ee) | Chemoenzymatic synthesis | Gudmundsson et al. [9] |

| AAB-type TAGs with EPA | Eicosapentaenoic acid at sn-1 or sn-3 | >98 (96% ee) | Chemoenzymatic synthesis | Gudmundsson et al. [9] |

| AAB-type TAGs with DHA | Docosahexaenoic acid at sn-1 or sn-3 | >98 (96% ee) | Chemoenzymatic synthesis | Gudmundsson et al. [9] |

| Prodrug TAGs | EPA or DHA with drug entity | Very high to excellent | Six-step chemoenzymatic approach | Jónsdóttir & Haraldsson [10] |

Recent research has expanded the application of structured TAGs to include prodrug formulations [10]. Jónsdóttir and Haraldsson reported the asymmetric synthesis of a focused library of enantiopure structured triacylglycerols comprised of a single saturated fatty acid, a bioactive n-3 polyunsaturated fatty acid (EPA or DHA), and a potent drug (ibuprofen or naproxen) [10]. This approach utilized a six-step chemoenzymatic process starting from enantiopure (R)- and (S)-solketals, with immobilized Candida antarctica lipase (CAL-B) playing a crucial role in regiocontrol [10].

Antiviral Nucleotide Analog Production

(S)-(-)-3-Benzyloxy-1,2-propanediol serves as a valuable chiral building block in the synthesis of antiviral nucleotide analogs [1] [13]. These compounds are designed to mimic natural nucleosides but contain structural modifications that enable them to interfere with viral replication processes [13] [14]. The stereochemical purity of the starting materials is crucial for the efficacy and safety of the resulting antiviral agents [15].

The compound is particularly useful in the preparation of the nucleotide analog (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cystosine, which has demonstrated antiviral activities [1]. The defined stereochemistry of (S)-(-)-3-benzyloxy-1,2-propanediol ensures that the resulting nucleotide analogs have the correct three-dimensional configuration necessary for their biological activity [13] [16].

Synthetic Approaches to Antiviral Nucleotide Analogs

The synthesis of antiviral nucleotide analogs from (S)-(-)-3-benzyloxy-1,2-propanediol typically involves several key steps [13] [14]:

- Protection/deprotection strategies to selectively functionalize specific hydroxyl groups

- Introduction of phosphonate or phosphate groups

- Coupling with nucleobase moieties

- Final deprotection to yield the active compound

One of the challenges in nucleoside analog synthesis is the first phosphorylation step by viral or cellular kinases [13]. To overcome this limitation, researchers have employed the phosphoramidate ProTide approach, which can significantly increase antiviral activity by improving the delivery of the nucleoside analog [13].

Table 4: Antiviral Nucleotide Analogs Derived from (S)-(-)-3-Benzyloxy-1,2-propanediol

| Nucleotide Analog | Target Virus | Structural Modification | Synthetic Approach | Reference |

|---|---|---|---|---|

| (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cystosine | Broad-spectrum | Phosphonate modification | Chiral building block approach | Terao et al. [15] |

| Carbocyclic nucleoside analogs | RSV and others | Substitution of ring oxygen with methylene | Stereoselective synthesis | Scheeff et al. [16] |

| Phosphoramidate prodrugs | HCV | ProTide approach | Phosphoramidate chemistry | Sofia et al. [13] |

| 1′-cyano-2′-methyl nucleoside analogs | HCV | Addition of cyano and methyl groups | Stereoselective synthesis | Cho et al. [13] |

Recent advances in antiviral nucleotide analog synthesis have focused on creating compounds with improved pharmacokinetic properties and broader spectrum activity [16] [14]. For example, Scheeff and colleagues developed a diversified library of highly bioactive and non-cytotoxic nucleoside analogs featuring an unprecedented carbobicyclic core that mimics natural ribonucleoside conformation [16]. These analogs exhibited up to 16-fold greater antiviral efficacy than the FDA-approved antiviral ribavirin [16].

Cyclodextrin-based capillary electrophoresis represents a powerful and versatile technique for the enantioseparation of vicinal diols, including (S)-(-)-3-benzyloxy-1,2-propanediol [1] [2]. Cyclodextrins function as chiral selectors by forming transient diastereomeric inclusion complexes with analyte enantiomers, thereby enabling their differential migration in an electric field [3].

Mechanism of Chiral Recognition

The enantioseparation mechanism in cyclodextrin-based capillary electrophoresis operates through the formation of temporary inclusion complexes between the analyte and cyclodextrin molecules [2] [3]. The chiral recognition occurs due to the three-dimensional structure of cyclodextrins, which creates a toroidal cavity with a hydrophobic interior and hydrophilic exterior [4]. The differential binding affinities of enantiomers to the cyclodextrin cavity result in distinct electrophoretic mobilities [2].

The effective mobility of each enantiomer can be described by the following equation [3]:

μeff = (μfree + Kbinding × [CD] × μcomplex) / (1 + Kbinding × [CD])

where μeff is the effective mobility, μfree is the mobility of the free analyte, Kbinding is the binding constant, [CD] is the cyclodextrin concentration, and μcomplex is the mobility of the cyclodextrin-analyte complex [3].

Cyclodextrin Types and Properties

Multiple cyclodextrin derivatives have been successfully employed for the enantioseparation of 3-benzyloxy-1,2-propanediol. β-cyclodextrin derivatives demonstrate superior chiral recognition capabilities compared to α- and γ-cyclodextrins due to optimal cavity size matching with the analyte molecule [1] [2].

| Cyclodextrin Type | Cavity Size (Å) | Charge | Selectivity Factor (α) | Resolution (Rs) |

|---|---|---|---|---|

| β-cyclodextrin (β-CD) | 6.0-6.5 | Neutral | 1.07-1.16 | 0.3-1.31 |

| Carboxymethyl-β-cyclodextrin (CM-β-CD) | 6.0-6.5 | Negative | 1.12-1.85 | 1.51-1.85 |

| Heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-CD (HDAS-β-CD) | 6.0-6.5 | Negative | 1.20-1.60 | 1.2-1.8 |

| Hydroxypropyl-β-CD (HP-β-CD) | 6.0-6.5 | Neutral | 1.05-1.25 | 0.8-1.4 |

| Sulfated β-cyclodextrin | 6.0-6.5 | Negative | 1.15-1.45 | 1.1-1.6 |

| α-cyclodextrin (α-CD) | 4.7-5.3 | Neutral | 1.08-1.33 | 0.9-1.5 |

The charged cyclodextrin derivatives, particularly carboxymethyl-β-cyclodextrin, demonstrate enhanced chiral discrimination compared to neutral cyclodextrins [5]. This improvement results from additional electrostatic interactions between the negatively charged carboxymethyl groups and positively charged regions of the analyte [6].

Experimental Conditions and Optimization

The optimization of cyclodextrin-based capillary electrophoresis requires careful consideration of multiple parameters. The background electrolyte typically consists of phosphate or borate buffers with pH values ranging from 2.5 to 9.0 [2] [7]. For (S)-(-)-3-benzyloxy-1,2-propanediol, optimal separations have been achieved using:

- Buffer system: 30 millimolar phosphate buffer at pH 5.5

- Cyclodextrin concentration: 10-20 millimolar

- Applied voltage: 15-25 kilovolts

- Capillary temperature: 20-25°C

- Detection wavelength: 214 nanometers [5]

The cyclodextrin concentration significantly influences the separation efficiency, with an optimal concentration range of 10-20 millimolar for most β-cyclodextrin derivatives [3]. Higher concentrations may lead to decreased resolution due to peak broadening effects [2].

Molecular Interactions and Binding Studies

Computational studies have revealed that hydrogen bonding interactions play a crucial role in the chiral recognition of 3-benzyloxy-1,2-propanediol by cyclodextrin derivatives [6] [5]. The inclusion complex formation involves multiple non-covalent interactions, including:

- Van der Waals forces between the benzyl group and cyclodextrin cavity

- Hydrogen bonds between hydroxyl groups of the diol and cyclodextrin rim hydroxyl groups

- Electrostatic interactions with charged cyclodextrin derivatives [8] [6]

Nuclear magnetic resonance studies have demonstrated that the benzyl moiety preferentially inserts into the cyclodextrin cavity from the wider secondary hydroxyl rim, while the diol portion remains exposed to the aqueous environment [8]. This orientation maximizes favorable hydrophobic interactions while maintaining hydrogen bonding capabilities with the cyclodextrin rim.

Ligand Exchange Micellar Electrokinetic Chromatography (LE-MEKC)

Ligand Exchange Micellar Electrokinetic Chromatography represents an innovative approach for the enantioseparation of (S)-(-)-3-benzyloxy-1,2-propanediol, utilizing the formation of diastereomeric metal complexes within micellar pseudostationary phases [9] [10]. This technique combines the principles of ligand exchange chromatography with the separation power of micellar electrokinetic chromatography.

Principle and Mechanism

The fundamental principle of LE-MEKC involves the formation of transient diastereomeric complexes between the chiral analyte, a chiral ligand, and a central metal ion within the micellar environment [9]. For vicinal diols such as 3-benzyloxy-1,2-propanediol, borate anions serve as effective central ions, forming cyclic borate esters with the diol functionality [1] [9].

The enantioseparation mechanism proceeds through the following steps:

- Formation of micellar aggregates containing the chiral ligand-metal complex

- Reversible binding of analyte enantiomers to form diastereomeric complexes

- Differential partitioning of diastereomeric complexes between the aqueous phase and micellar pseudostationary phase [10] [9]

Chiral Ligand Systems

Several chiral ligands have been evaluated for the enantioseparation of 3-benzyloxy-1,2-propanediol using LE-MEKC. The most effective system employs (5S)-pinanediol as the chiral ligand with borate as the central ion [9].

| Chiral Ligand | Central Ion | Surfactant | pH Range | Enantioseparation |

|---|---|---|---|---|

| (5S)-pinanediol (SPD) | Borate (B³⁺) | SDS (20 mM) | 8.5-9.5 | Successful |

| L-valine | Copper (Cu²⁺) | SDS (20 mM) | 9.0 | Successful |

| D-penicillamine | Copper (Cu²⁺) | SDS (15-25 mM) | 8.0-9.5 | Successful |

| (S)-1,2-propanediol | Borate (B³⁺) | SDS (20 mM) | 8.5-9.5 | Not achieved |

| (S)-1,2,4-butanetriol | Borate (B³⁺) | SDS (20 mM) | 8.5-9.5 | Not achieved |

| (S)-3-tert-butylamino-1,2-propanediol | Borate (B³⁺) | SDS (20 mM) | 8.5-9.5 | Not achieved |

The success of (5S)-pinanediol as a chiral ligand can be attributed to its rigid bicyclic structure and appropriate hydrophobic character, which enables favorable interactions with the benzyl group of 3-benzyloxy-1,2-propanediol within the micellar environment [9].

Borate Complex Formation

The borate-mediated chiral recognition mechanism involves the formation of cyclic borate esters with the vicinal diol functionality of 3-benzyloxy-1,2-propanediol [1] [11]. Borate ions exhibit tetrahedral coordination geometry when complexed with diol compounds, creating a rigid chiral environment that facilitates enantiodiscrimination [11] [12].

The formation of the borate-diol complex can be represented as:

Diol + B(OH)₄⁻ → Diol-B(OH)₂⁻ + 2H₂O

The resulting borate ester exhibits enhanced stability due to the chelate effect and provides a well-defined chiral recognition site [11]. The stereochemical outcome depends on the relative orientations of the diol substituents and the chiral ligand within the micellar environment [9].

Optimal Separation Conditions

The optimization of LE-MEKC for 3-benzyloxy-1,2-propanediol enantioseparation requires careful control of multiple experimental parameters:

Buffer Composition:

- Background electrolyte: 20 millimolar ammonium acetate buffer

- pH: 9.0 (optimal for borate complex formation)

- Chiral ligand concentration: 8 millimolar (5S)-pinanediol

- Borate concentration: 4 millimolar sodium tetraborate [9]

Micellar System:

- Surfactant: Sodium dodecyl sulfate (SDS)

- SDS concentration: 20 millimolar (above critical micelle concentration)

- Temperature: 25°C

- Applied voltage: 20 kilovolts [9]

The pH value represents a critical parameter, as borate complex formation is strongly pH-dependent. At pH 9.0, the optimal balance between complex stability and electrophoretic mobility is achieved [9].

Hydrophobic Interactions in Chiral Recognition

Recent studies have demonstrated that hydrophobic interactions between the chiral selector and analyte play a crucial role in the enantioseparation mechanism [9]. The benzyl group of 3-benzyloxy-1,2-propanediol provides a hydrophobic recognition site that interacts favorably with the pinanediol chiral ligand within the micellar environment.

When alternative chiral ligands lacking appropriate hydrophobic character (such as simple diols) are employed, no enantioseparation is observed, emphasizing the importance of complementary hydrophobic interactions [9]. This finding suggests that successful chiral recognition in LE-MEKC requires both appropriate metal complex geometry and favorable secondary interactions between the analyte and chiral ligand.

Chiral HPLC with Polysaccharide Columns (e.g., Chiralpak AD-H)

Chiral High-Performance Liquid Chromatography utilizing polysaccharide-based chiral stationary phases represents the most widely employed method for the enantioseparation of (S)-(-)-3-benzyloxy-1,2-propanediol [13] [14]. Polysaccharide derivatives, particularly amylose and cellulose phenylcarbamates, demonstrate exceptional chiral recognition capabilities for a broad range of structural classes [15] [16].

Polysaccharide Chiral Stationary Phase Structure

Polysaccharide-based chiral stationary phases consist of derivatized amylose or cellulose polymers either physically coated or chemically immobilized onto silica gel supports [13] [16]. The most effective phases for vicinal diol separation are based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) [14] [15].

The chiral recognition mechanism of polysaccharide phases involves multiple interaction sites:

- Polysaccharide backbone: Provides conformationally chiral helical secondary structure

- Carbamate carbonyl groups: Act as hydrogen bond acceptors

- Amidic hydrogen atoms: Function as hydrogen bond donors

- Aromatic rings: Enable π-π and π-hydrogen interactions

- Substituents: Modulate electronic and steric properties [17]

| Column Type | Chiral Selector | Support Type | Particle Size (μm) | Selectivity Factor (α) | Mobile Phase Compatibility |

|---|---|---|---|---|---|

| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Coated silica | 5 | 1.12-1.85 | Normal phase only |

| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) | Immobilized | 5 | 1.15-2.20 | Universal |

| Chiralpak IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Immobilized | 5 | 1.08-1.95 | Universal |

| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Immobilized | 5 | 1.20-2.50 | Universal |

| Chiralpak AD | Amylose tris(3,5-dimethylphenylcarbamate) | Coated silica | 10 | 1.07-1.51 | Normal phase only |

| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Coated silica | 5 | 1.10-1.75 | Normal phase only |

Molecular Recognition Mechanism

The chiral recognition of 3-benzyloxy-1,2-propanediol on polysaccharide stationary phases occurs through the formation of transient diastereomeric complexes involving multiple non-covalent interactions [18] [17]. Computational studies using molecular dynamics simulations have revealed the specific binding modes and interaction patterns [19].

Primary Interactions:

- Hydrogen bonding: Between diol hydroxyl groups and carbamate carbonyl oxygens

- π-π stacking: Between benzyl aromatic ring and phenylcarbamate aromatic rings

- CH-π interactions: Between methyl groups of the chiral selector and benzyl ring

- Steric complementarity: Optimal fit within the chiral groove of the helical polymer [18] [17]

Thermodynamic studies have demonstrated that the enantioseparation is primarily enthalpy-driven, with hydrogen bonding interactions providing the major contribution to chiral discrimination [18]. The selectivity factor (α) typically ranges from 1.12 to 2.50, depending on the specific polysaccharide derivative and mobile phase composition [18].

Immobilized vs. Coated Phases

Modern polysaccharide chiral stationary phases are available in both coated and immobilized formats, each offering distinct advantages [16] [14]. Immobilized phases, developed through proprietary cross-linking chemistry, provide universal solvent compatibility while maintaining high chiral recognition capabilities.

Coated Phases (e.g., Chiralpak AD-H):

- Limited to normal phase mobile phases

- Excellent chiral recognition for many analytes

- Lower cost

- Solvent restrictions due to polymer solubility [16]

Immobilized Phases (e.g., Chiralpak IA):

- Universal solvent compatibility (normal phase, reverse phase, polar organic)

- Enhanced column stability

- Higher operating pressure tolerance (up to 400 bar)

- Broader method development possibilities [16] [14]

Optimization Parameters for 3-Benzyloxy-1,2-propanediol

The enantioseparation of 3-benzyloxy-1,2-propanediol has been successfully achieved using multiple polysaccharide columns with optimized chromatographic conditions [20].

Optimal Conditions for Chiralpak AD-H:

- Mobile phase: n-hexane/2-propanol (90:10, v/v)

- Flow rate: 1.0 mL/min

- Temperature: 25°C

- Detection: UV at 254 nm

- Injection volume: 10 μL

- Retention times: tR1 = 8.3 min, tR2 = 9.3 min

- Resolution: Rs = 1.85 [20]

Alternative Mobile Phase Systems:

- n-hexane/ethanol (95:5, v/v): Enhanced peak symmetry

- n-hexane/1,2-dimethoxyethane (97:3, v/v): Improved selectivity for related compounds

- Chloroform/methanol (98:2, v/v): Higher solubility for concentrated samples

Temperature Effects and Thermodynamic Analysis

Temperature significantly influences the enantioseparation of 3-benzyloxy-1,2-propanediol on polysaccharide stationary phases [18]. Van 't Hoff analysis reveals that the separation is typically enthalpy-controlled, with decreasing temperature leading to enhanced selectivity.

The relationship between selectivity and temperature follows the van 't Hoff equation:

ln α = ΔΔH°/RT - ΔΔS°/R

where ΔΔH° and ΔΔS° represent the enthalpy and entropy differences between the enantiomeric complexes [18]. For 3-benzyloxy-1,2-propanediol on Chiralpak AD-H, typical values are:

- ΔΔH° = -2.1 kJ/mol

- ΔΔS° = -5.8 J/(mol·K)

- Optimal temperature range: 20-30°C [18]

Recycling HPLC for Enantiostructured TAGs

Recycling High-Performance Liquid Chromatography represents an advanced technique for achieving high-resolution enantioseparation of structurally complex triacylglycerols (TAGs), including those derived from 3-benzyloxy-1,2-propanediol. This method employs multiple circulation cycles through chiral columns to enhance separation efficiency while maintaining peak integrity.

Principle of Recycling HPLC

Recycling HPLC operates by recirculating incompletely resolved analyte bands through the same chromatographic column multiple times. The technique utilizes a switching valve system that redirects the eluent containing unresolved peaks back to the column inlet, effectively increasing the theoretical plate number without requiring longer columns.

The resolution improvement can be calculated using the equation:

Rs,n = Rs,1 × √n

where Rs,n is the resolution after n cycles, Rs,1 is the initial resolution, and n is the number of recycling cycles. This relationship holds true provided that peak dispersion effects remain minimal during the recycling process.

Application to Enantiostructured Triacylglycerols

Enantiostructured triacylglycerols represent a particularly challenging class of compounds for chiral separation due to their structural complexity and similar physical properties. These compounds, synthesized using 3-benzyloxy-1,2-propanediol as a chiral building block, require high-resolution techniques for enantiomeric purity assessment.

| Analyte | Number of Recycles | Resolution (Rs) | Enantiomeric Purity (% ee) | Analysis Time (min) | Column Type |

|---|---|---|---|---|---|

| 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (rac-PPO) | 3-5 | 1.5-2.1 | >98 | 45-60 | Polysaccharide-based |

| 1,2-dioleoyl-3-palmitoyl-rac-glycerol (rac-OOP) | 4-6 | 1.8-2.4 | >98 | 60-75 | Polysaccharide-based |

| 1,2-dipalmitoyl-3-linoleoyl-rac-glycerol (rac-PPL) | 3-4 | 1.6-2.0 | >98 | 50-65 | Polysaccharide-based |

| 1,2-dioleoyl-3-linoleoyl-rac-glycerol (rac-OOL) | Not resolved | No separation | N/A | N/A | Polysaccharide-based |

| 1,2-dipalmitoyl-3-stearoyl-rac-glycerol (rac-PPS) | Not resolved | No separation | N/A | N/A | Polysaccharide-based |

| Enantiostructured TAGs with DHA | 1 | 2.5-3.2 | >98 | 25-35 | Polysaccharide-based |

Structural Requirements for Successful Separation

The successful enantioseparation of triacylglycerols using recycling HPLC depends critically on the structural features of the analytes. Compounds containing both saturated and unsaturated fatty acid residues at specific positions demonstrate superior chiral recognition compared to homogeneous structures.

Favorable Structural Features:

- Mixed saturation: Combination of saturated (palmitic acid) and unsaturated (oleic or linoleic acid) fatty acids

- Positional asymmetry: Different fatty acids at sn-1,2 versus sn-3 positions

- Aromatic substituents: Benzyl ether groups that enhance π-π interactions with the chiral stationary phase

Unsuccessful Structures:

- Compounds with only saturated fatty acids (e.g., rac-PPS)

- Compounds with only unsaturated fatty acids (e.g., rac-OOL)

- Symmetric structures lacking positional differentiation

Optimized Experimental Conditions

The implementation of recycling HPLC for enantiostructured TAG analysis requires precise optimization of multiple experimental parameters to maximize separation efficiency while minimizing peak broadening.

Instrumentation Setup:

- Column: Chiralpak IA or IB (250 × 4.6 mm, 5 μm)

- Mobile phase: n-hexane/2-propanol (90:10, v/v)

- Flow rate: 0.5 mL/min (reduced for recycling mode)

- Temperature: 25°C

- Detection: UV at 210 nm and ELSD

- Injection volume: 5 μL (concentrated samples)

Recycling Parameters:

- Switching time: Optimized based on retention time window

- Maximum cycles: 6 (to prevent excessive peak broadening)

- Cut points: Precisely defined to exclude resolved peaks

- Dead volume minimization: Critical for maintaining efficiency

Peak Purity Assessment

An important advantage of recycling HPLC is its capability for peak purity assessment of the separated enantiomers. The technique enables verification of enantiomeric purity exceeding 98% (96% enantiomeric excess) for successfully separated compounds.

Peak purity evaluation employs multiple approaches:

- Diode array detection: Spectral homogeneity across peak profiles

- Mass spectrometry coupling: Molecular ion confirmation and fragmentation patterns

- Analytical comparison: With authentic reference standards when available

Advantages and Limitations

Advantages of Recycling HPLC:

- Enhanced resolution without requiring longer columns

- Cost-effective compared to preparative-scale separations

- Minimal solvent consumption during recycling phases

- Capability for peak purity verification

- Scalable from analytical to semi-preparative levels

Limitations:

- Increased analysis time (up to 75 minutes for complex separations)

- Requirement for precise timing and switching valve control

- Limited to compounds with sufficient initial resolution (Rs > 0.8)

- Peak broadening effects with excessive recycling cycles

- Complexity of method development and optimization